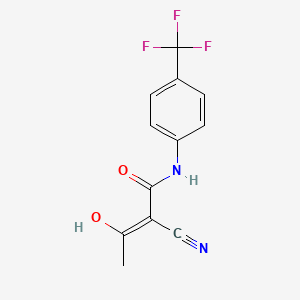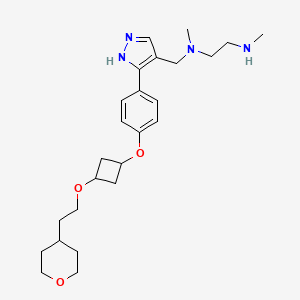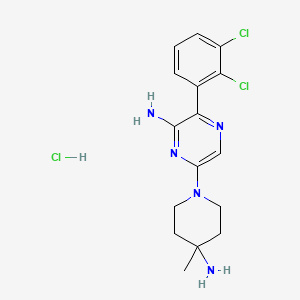
CYM50769
Descripción general
Descripción
CYM 50769 es un antagonista selectivo no peptídico del receptor 1 de neuropéptidos B y W (NPBWR1, también conocido como GPR7). Tiene una concentración inhibitoria (IC50) de 0,12 micromolares. Este compuesto es conocido por su alta selectividad contra una amplia gama de objetivos fuera de diana con relevancia farmacéutica .
Métodos De Preparación
La síntesis de CYM 50769 implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Los métodos de producción industrial para CYM 50769 no están ampliamente documentados, pero probablemente implicarían la ampliación de los procedimientos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final mediante diversas técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
CYM 50769 se somete a varios tipos de reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Pueden producirse reacciones de sustitución nucleófila, en las que los nucleófilos sustituyen a los grupos salientes en la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar las velocidades de reacción y los rendimientos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
CYM 50769 tiene varias aplicaciones de investigación científica, entre las que se incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar las relaciones estructura-actividad de los receptores de neuropéptidos.
Biología: CYM 50769 se utiliza para investigar el papel de los neuropéptidos B y W en varios procesos biológicos, como la proliferación y la diferenciación celular.
Medicina: La investigación sobre CYM 50769 contribuye a la comprensión de las posibles aplicaciones terapéuticas de los antagonistas de los receptores de neuropéptidos en el tratamiento de enfermedades como la obesidad, la ansiedad y el dolor.
Industria: CYM 50769 puede utilizarse en el desarrollo de nuevos productos farmacéuticos dirigidos a los receptores de neuropéptidos .
Mecanismo De Acción
CYM 50769 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 1 de neuropéptidos B y W (NPBWR1). Este receptor participa en diversos procesos fisiológicos, entre ellos la regulación del apetito, la respuesta al estrés y la percepción del dolor. Al inhibir la activación de NPBWR1, CYM 50769 puede modular estos procesos, convirtiéndolo en una herramienta valiosa para estudiar los mecanismos subyacentes de estas respuestas fisiológicas .
Comparación Con Compuestos Similares
CYM 50769 es único por su alta selectividad y potencia como antagonista del receptor 1 de neuropéptidos B y W. Entre los compuestos similares se incluyen:
CYM 250: Otro antagonista no peptídico de NPBWR1, pero con diferentes características estructurales y potencia.
ML250: Un compuesto con propiedades antagonistas similares, pero que varía en su estructura química y perfil de selectividad.
La singularidad de CYM 50769 radica en su afinidad de unión específica y su selectividad para NPBWR1, lo que lo convierte en la mejor opción para las aplicaciones de investigación dirigidas a este receptor .
Propiedades
IUPAC Name |
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSQUYCVUHYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421365-63-0 | |
| Record name | 1421365-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?
A1: this compound acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, this compound appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].
Q2: Are there any studies demonstrating the efficacy of this compound in models of depression?
A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of this compound. For instance, microinjection of this compound directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].
Q3: Has the structure of this compound been characterized, and is there any information available on its structure-activity relationship (SAR)?
A3: While the provided abstracts do not offer detailed structural characterization data for this compound, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Q4: What are the potential advantages of this compound compared to currently available antidepressants?
A4: The research suggests that this compound may offer several potential advantages over existing antidepressants:
- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, this compound demonstrated rapid antidepressant-like activity in preclinical models [].
- Sustained Effects: A single administration of this compound was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)


![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)
![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)


![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)

